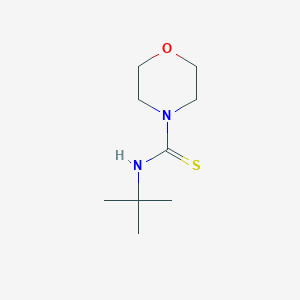

N-tert-butylmorpholine-4-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butylmorpholine-4-carbothioamide (N-t-BuMCA) is an important organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of experiments and processes. N-t-BuMCA is an amide derivative of the morpholine ring system and is an important building block for many synthetic processes. It is a colorless, odorless, and slightly soluble in water compound. N-t-BuMCA is a highly reactive compound and can be used in a variety of reactions and processes.

Scientific Research Applications

1. Synthesis and Chemical Properties

N-tert-butylmorpholine-4-carbothioamide and related compounds are important in the field of organic synthesis. For instance, N-tert-butanesulfinyl imines, similar in structure, are used in the asymmetric synthesis of amines. These compounds act as intermediates and facilitate the addition of various nucleophiles (Ellman, Owens, & Tang, 2002). Similarly, bioactive adamantane-linked hydrazine-1-carbothioamide derivatives, including N-tert-butyl variants, show potential in urease inhibition and antiproliferative activities (Al-Wahaibi et al., 2022).

2. Pharmaceutical Research

This compound derivatives are investigated in pharmaceutical research. For example, N-tert-butyl isoquine, a 4-aminoquinoline antimalarial drug candidate, was developed with a focus on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations (O’Neill et al., 2009). Additionally, hydrazine carbothioamide derivatives show hypoglycemic activity in pharmacological studies (Chaubey & Pandeya, 1989).

3. Material Science Applications

In the field of material science, derivatives of this compound are used for various applications. For instance, p-tert-butylcalix[8]arene immobilized material, synthesized using similar structures, is effective in removing azo dyes from aqueous media, demonstrating its utility in environmental remediation (Kamboh et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-tert-butylmorpholine-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-9(2,3)10-8(13)11-4-6-12-7-5-11/h4-7H2,1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNIHVSHOBMYEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)